molecular formula C14H15ClN2O2 B11594349 2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11594349
M. Wt: 278.73 g/mol
InChI Key: LYDKEVWPTCLLBO-UHFFFAOYSA-N
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Description

2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features a chloropyridine moiety linked to a dimethylcyclohexanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridin-2-amine and 5,5-dimethyl-1,3-cyclohexanedione.

    Condensation Reaction: The key step involves a condensation reaction between 5-chloropyridin-2-amine and 5,5-dimethyl-1,3-cyclohexanedione in the presence of a suitable catalyst, such as acetic acid or a Lewis acid like zinc chloride.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, at temperatures ranging from 60°C to 80°C for several hours.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Large-Scale Reactors: Using large-scale reactors with precise temperature and pressure controls.

    Purification: Employing advanced purification techniques such as recrystallization, chromatography, or distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanedione moiety, leading to the formation of diketone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols, potentially altering the compound’s biological activity.

    Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under mild conditions.

Major Products

    Oxidation Products: Diketone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione serves as a versatile intermediate for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The cyclohexanedione structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyridine: A simpler analog that lacks the cyclohexanedione moiety.

    5,5-Dimethyl-1,3-cyclohexanedione: A core structure without the chloropyridine group.

    2-{[(5-Bromopyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: A bromine-substituted analog.

Uniqueness

The uniqueness of 2-{[(5-Chloropyridin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chloropyridine and cyclohexanedione moieties allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

2-[(5-chloropyridin-2-yl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C14H15ClN2O2/c1-14(2)5-11(18)10(12(19)6-14)8-17-13-4-3-9(15)7-16-13/h3-4,7-8,18H,5-6H2,1-2H3

InChI Key

LYDKEVWPTCLLBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=NC=C(C=C2)Cl)O)C

Origin of Product

United States

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